molecular formula C25H33N3O2 B5509915 N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide

N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide

Cat. No. B5509915
M. Wt: 407.5 g/mol
InChI Key: SJUWNUGMXNMBCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperidine and benzamide derivatives involves multi-step chemical processes that often aim at enhancing certain pharmacological properties. For instance, compounds with potent anti-acetylcholinesterase activity have been synthesized by introducing bulky moieties or specific groups at strategic positions of the benzamide and piperidine structures to increase activity. The basic nature of the piperidine nitrogen atom and the substitution at the benzamide nitrogen atom are crucial for activity enhancement (Sugimoto et al., 1990). Moreover, structural modifications, such as the introduction of phenyl groups or heterobicyclic ring systems, have shown to significantly impact the anti-acetylcholinesterase activity of these compounds (Sugimoto et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives reveals that specific substitutions and the presence of particular moieties significantly influence their biological activity. For instance, the incorporation of morpholine and the strategic placement of phenyl groups enhance the compound's potential as a therapeutic agent. Structural confirmation through methods like IR, 1H-NMR, and EI-MS spectral data supports the identification and characterization of these compounds (Hussain et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide and its derivatives often target enhancing selectivity and potency for desired biological targets. Cycloaddition reactions and modifications in the piperidine and benzamide moieties can lead to significant changes in chemical behavior and biological activity, underscoring the versatility of these compounds in chemical synthesis and drug design (Boyd et al., 1976).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Crystallography studies provide detailed insights into the molecular conformation and intermolecular interactions, which are essential for understanding the compound's behavior in biological systems (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key to the therapeutic potential of N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide derivatives. Studies focusing on their interaction with enzymes and receptors highlight the importance of specific structural features for binding affinity and activity modulation (Zhou et al., 2008).

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

Researchers have synthesized a series of derivatives related to N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide and evaluated their anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide moiety, particularly substituting with bulky groups or introducing alkyl or phenyl groups at the nitrogen atom of benzamide, significantly enhanced activity. This enhancement suggests the critical role of the nitrogen atom's basic quality in the piperidine ring for increased activity. Among these compounds, specific derivatives demonstrated potent inhibitory effects on acetylcholinesterase, making them candidates for antidementia agent development (Sugimoto et al., 1990).

Structural Activity Relationships (SAR)

Further exploration into the structural activity relationships (SAR) of these derivatives revealed that introducing a phenyl group on the nitrogen atom of amide moieties resulted in compounds with enhanced anti-AChE activity. This research underscores the importance of structural modifications in achieving potent enzyme inhibition, which could have implications for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported. These derivatives were synthesized through an efficient and straightforward method, indicating the compound's versatility in forming various chemical structures. Such synthetic versatility could be beneficial for creating a wide range of molecules for different therapeutic areas (Bhat et al., 2018).

Antiinflammatory Activity

Research on ibuprofen analogs, including derivatives containing morpholine and piperidine, has been conducted to evaluate their antiinflammatory activity. Some of these synthesized compounds showed potent antiinflammatory activity, suggesting their potential as therapeutic agents for inflammatory conditions (Rajasekaran et al., 1999).

Coordination Chemistry and Bioactivity

Studies on the coordination chemistry of copper (II) with ligands containing morpholine/piperidine and their antifungal activity highlight the compound's utility in developing metal-based therapeutics. These studies provide insights into how modifying the chemical structure can influence biological activity and metal coordination, offering avenues for creating novel antimicrobial agents (Weiqun et al., 2005).

properties

IUPAC Name

N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-19-11-13-27(14-12-19)23-7-3-21(4-8-23)20(2)26-25(29)22-5-9-24(10-6-22)28-15-17-30-18-16-28/h3-10,19-20H,11-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUWNUGMXNMBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(C)NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl}-4-(morpholin-4-yl)benzamide

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